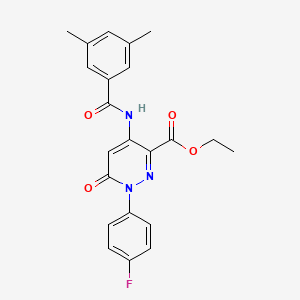
Ethyl 4-(3,5-dimethylbenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,5-dimethylbenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(3,5-dimethylbenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridazine core, which is known for diverse biological activities. Its molecular formula is C19H20FN3O3 with a molecular weight of approximately 357.38 g/mol.
Research indicates that compounds containing the dihydropyridazine moiety exhibit various mechanisms of action, including:
- Enzyme inhibition : Many derivatives have shown potential as enzyme inhibitors, particularly in metabolic pathways related to diabetes and obesity.
- Antimicrobial activity : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens.
Antidiabetic Activity
A study evaluated the inhibitory effects of related compounds on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug acarbose, suggesting potential for managing postprandial blood glucose levels.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Acarbose | 750.0 ± 10.5 | Standard inhibitor |
| Compound A | 70.6 ± 7.4 | Most potent derivative |
| Compound B | 90.0 ± 5.0 | High activity with fluorine substitution |
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents raises interest in its potential efficacy against bacterial and fungal infections. Preliminary tests demonstrated significant inhibition of growth in several strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Case Study 1: Diabetic Rat Model
In a controlled study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed compared to the control group receiving no treatment. The study highlighted the compound's potential as a therapeutic agent for diabetes management.
Case Study 2: Antifungal Efficacy
Another study examined the antifungal properties of related compounds against Candida species. The results showed that the compound significantly reduced fungal load in infected models, indicating its potential as a treatment option for fungal infections.
Propiedades
IUPAC Name |
ethyl 4-[(3,5-dimethylbenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-4-30-22(29)20-18(24-21(28)15-10-13(2)9-14(3)11-15)12-19(27)26(25-20)17-7-5-16(23)6-8-17/h5-12H,4H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOAYSQHPKVCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













